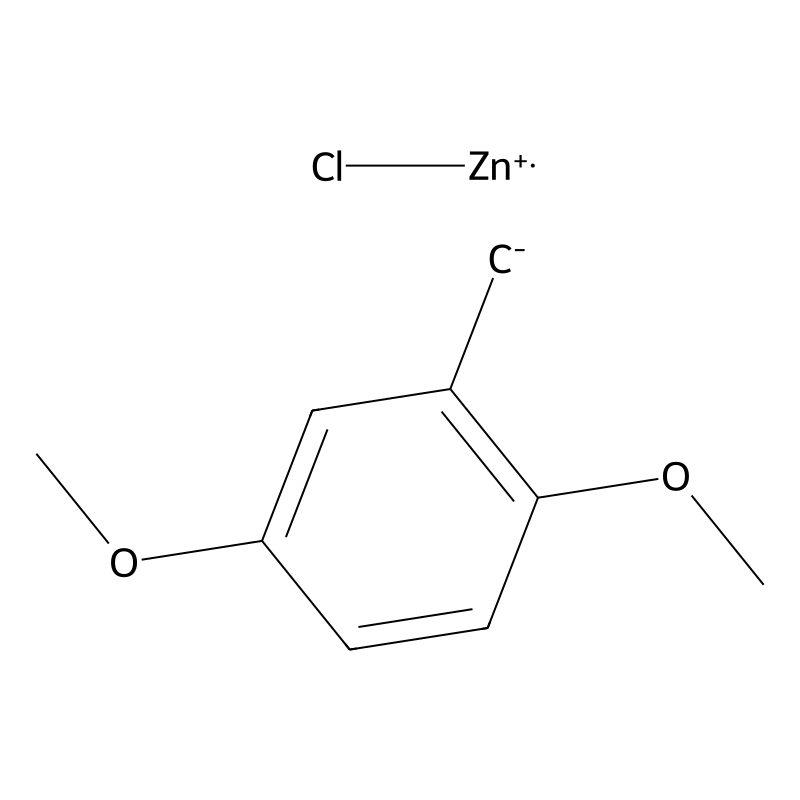chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
Catalog No.
S1912936
CAS No.
352530-32-6
M.F
C9H11ClO2Zn
M. Wt
252.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
352530-32-6
Product Name
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
IUPAC Name
zinc;2-methanidyl-1,4-dimethoxybenzene;chloride
Molecular Formula
C9H11ClO2Zn
Molecular Weight
252.0 g/mol
InChI
InChI=1S/C9H11O2.ClH.Zn/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
InChI Key
FVNAPJHJQKRGFC-UHFFFAOYSA-M
SMILES
COC1=CC(=C(C=C1)OC)[CH2-].Cl[Zn+]
Canonical SMILES
COC1=CC(=C(C=C1)OC)[CH2-].[Cl-].[Zn+2]
- Origin: DMBzCl is not naturally occurring. It is synthesized from commercially available starting materials [].
- Significance: DMBzCl is a valuable reagent for organic chemists due to its ability to introduce a 2,5-dimethoxybenzyl (DMB) protecting group onto various functional groups. The DMB group is easily introduced and removed under mild conditions, making it a versatile tool for organic synthesis [, ].
Molecular Structure Analysis
- DMBzCl consists of three main moieties:
Chemical Reactions Analysis
- Synthesis: DMBzCl is typically prepared by the reaction of 2,5-dimethoxybenzyl chloride (DMBCl) with metallic zinc in an inert atmosphere like under nitrogen.
- DMB Protection: DMBzCl reacts with various functional groups like alcohols, phenols, and thiols to introduce the DMB protecting group. The reaction often utilizes a Lewis acid catalyst like titanium tetrachloride (TiCl4) [, ].
- DMB Deprotection: The DMB group can be selectively removed under mild acidic conditions, such as using trichloroacetic acid (TCA) in dichloromethane (DCM).
Physical And Chemical Properties Analysis
DMBzCl acts as a source of the DMB protecting group. The zinc atom readily reacts with various nucleophiles (electron-rich species) like alcohols, phenols, and thiols. This reaction forms a new carbon-oxygen or carbon-sulfur bond, introducing the DMB group and protecting the underlying functional group. The DMB group is easily cleaved under acidic conditions due to the relatively weak bond between the methylene bridge and the DMB moiety [].
Organic Synthesis
- Suzuki-Miyaura Coupling: 2,5-Dimethoxybenzylzinc chloride serves as a crucial reagent in Suzuki-Miyaura couplings. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The electron-donating nature of the methoxy groups on the benzyl ring activates the zinc moiety, facilitating its participation in the coupling process [].
Hydrogen Bond Acceptor Count
4
Exact Mass
249.973899 g/mol
Monoisotopic Mass
249.973899 g/mol
Heavy Atom Count
13
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








